![molecular formula C20H23N7NaO7 B12327677 L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)](/img/structure/B12327677.png)
L-Glutamic acid,N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-,sodium salt (1:1)
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Overview
Description
L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1) is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of folic acid and is known for its involvement in cellular growth and DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1) typically involves multiple steps. One common method includes the reaction of L-glutamic acid with a pteridine derivative under controlled conditions. The reaction is often carried out in an aqueous medium with the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Plays a crucial role in cellular growth and DNA synthesis.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Employed in the production of various industrial chemicals and compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as a cofactor in enzymatic reactions, facilitating the transfer of one-carbon units in various metabolic processes. The compound’s ability to donate and accept one-carbon units makes it essential for DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Folic Acid: A precursor to L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1).
Leucovorin: Another derivative of folic acid with similar biochemical properties.
Methotrexate: A folic acid antagonist used in chemotherapy.
Uniqueness
L-Glutamic acid, N-[4-[[(2-amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-, sodium salt (1:1) is unique due to its specific structure and ability to participate in one-carbon transfer reactions. This makes it particularly valuable in biochemical and medical research.
Properties
Molecular Formula |
C20H23N7NaO7 |
---|---|
Molecular Weight |
496.4 g/mol |
InChI |
InChI=1S/C20H23N7O7.Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,15,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,23,25,26,32);/t12?,13-,15?;/m0./s1 |
InChI Key |
LSKMHBXFQQCVTE-JYGFLIHTSA-N |
Isomeric SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |
Canonical SMILES |
C1C(N(C2C(=O)NC(=NC2=N1)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
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